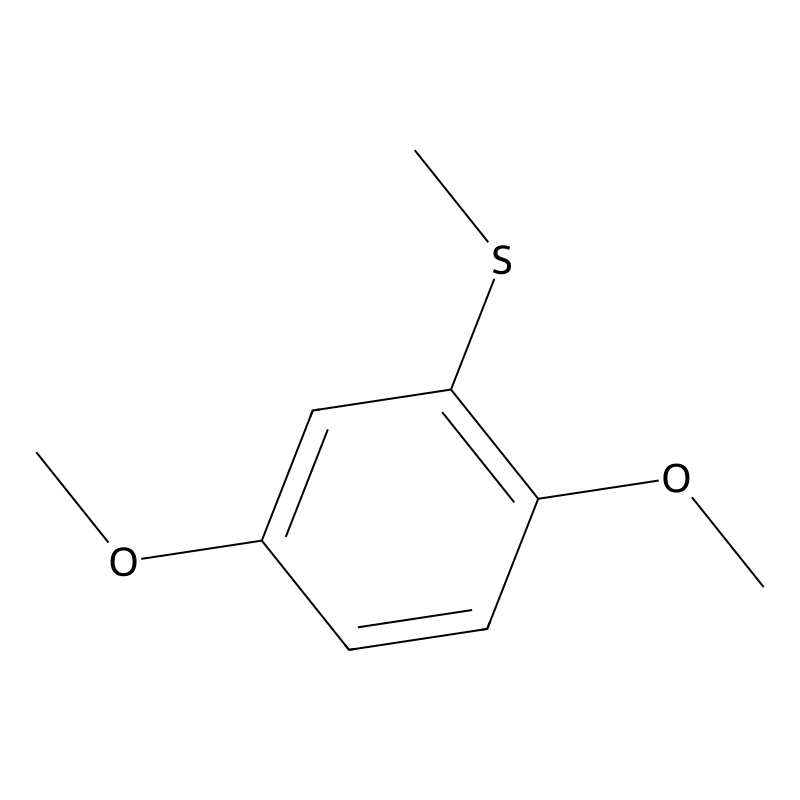

(2,5-Dimethoxyphenyl)(methyl)sulfane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,5-Dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a methyl sulfide group attached to a 2,5-dimethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 198.28 g/mol. The structure features two methoxy groups (-OCH₃) ortho to each other on the phenyl ring, which can influence its reactivity and biological properties. This compound is part of a broader class of sulfides and sulfoxides, which are known for their diverse applications in organic synthesis and medicinal chemistry.

The chemical behavior of (2,5-Dimethoxyphenyl)(methyl)sulfane can be analyzed through various reactions typical of sulfides:

- Oxidation: Sulfides can be oxidized to sulfoxides and sulfones. For instance, treatment with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can convert the methyl sulfide group into a sulfoxide.

- Nucleophilic Substitution: The sulfur atom in sulfides can act as a nucleophile in reactions with alkyl halides, leading to the formation of more complex organosulfur compounds.

- Electrophilic Aromatic Substitution: The methoxy groups on the aromatic ring can activate the ring towards electrophilic substitution reactions, potentially allowing for further functionalization.

Several synthetic routes can be employed to prepare (2,5-Dimethoxyphenyl)(methyl)sulfane:

- Alkylation of Thiol: This method involves the reaction of 2,5-dimethoxyphenyl thiol with methyl iodide or another suitable alkyl halide under basic conditions.

- Direct Sulfonation: Utilizing sodium sulfinates as intermediates can allow for the introduction of the methyl sulfide group through nucleophilic substitution reactions .

- Reactions with Dimethyl Sulfide: Dimethyl sulfide can react with activated aromatic systems under acidic conditions to yield sulfide products.

(2,5-Dimethoxyphenyl)(methyl)sulfane has potential applications in:

- Organic Synthesis: As a building block for synthesizing more complex organosulfur compounds.

- Pharmaceuticals: Investigated for its potential role in drug development due to its structural similarity to biologically active compounds.

- Materials Science: May be used in the development of new materials or coatings due to its unique chemical properties.

While specific interaction studies on (2,5-Dimethoxyphenyl)(methyl)sulfane are sparse, compounds within its class often undergo interactions that include:

- Reactivity with Biological Targets: Potential interactions with enzymes or receptors due to structural similarities with known bioactive molecules.

- Chemical Stability Studies: Understanding how this compound reacts under various conditions (e.g., temperature, pH) is crucial for its application in synthesis and pharmaceuticals.

Several compounds share structural similarities with (2,5-Dimethoxyphenyl)(methyl)sulfane. These include:

- (3,4-Dimethoxyphenyl)(methyl)sulfane

- (2-Methoxyphenyl)(methyl)sulfane

- (4-Methoxyphenyl)(methyl)sulfane

Comparison Table

This comparison highlights how variations in substituent positions and types can significantly affect the properties and potential applications of these compounds. Each compound's unique characteristics could lead to distinct behaviors in biological systems or synthetic pathways.